Cas no 2287330-69-0 (2-(6-iodo-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol)

2-(6-Iodo-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol is a specialized benzotriazole derivative featuring an iodine substituent at the 6-position, enhancing its reactivity and utility in synthetic applications. The compound's benzotriazole moiety offers stability and versatility, while the branched alkyl chain (3-methylbutan-1-ol) contributes to its solubility in organic solvents. The iodine atom provides a handle for further functionalization, making it valuable in cross-coupling reactions and as a building block in pharmaceutical or agrochemical synthesis. Its structural features ensure compatibility with diverse reaction conditions, offering synthetic flexibility. This compound is particularly useful in heterocyclic chemistry and as an intermediate in the development of biologically active molecules.
2-(6-iodo-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol structure
2287330-69-0 structure
Product name:2-(6-iodo-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol
CAS No:2287330-69-0
MF:C11H14IN3O
MW:331.152834415436
CID:6152320
PubChem ID:165980119

2-(6-iodo-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-6749857
    • 2-(6-iodo-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol
    • 2287330-69-0
    • Inchi: 1S/C11H14IN3O/c1-7(2)11(6-16)15-10-5-8(12)3-4-9(10)13-14-15/h3-5,7,11,16H,6H2,1-2H3
    • InChI Key: WKLGCUSUVLMBKW-UHFFFAOYSA-N
    • SMILES: IC1C=CC2=C(C=1)N(C(CO)C(C)C)N=N2

Computed Properties

  • Exact Mass: 331.01816g/mol
  • Monoisotopic Mass: 331.01816g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.9Ų
  • XLogP3: 2.4

2-(6-iodo-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6749857-0.05g
2-(6-iodo-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol
2287330-69-0 95.0%
0.05g
$707.0 2025-03-13
Enamine
EN300-6749857-2.5g
2-(6-iodo-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol
2287330-69-0 95.0%
2.5g
$1650.0 2025-03-13
Enamine
EN300-6749857-5.0g
2-(6-iodo-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol
2287330-69-0 95.0%
5.0g
$2443.0 2025-03-13
Enamine
EN300-6749857-10.0g
2-(6-iodo-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol
2287330-69-0 95.0%
10.0g
$3622.0 2025-03-13
Enamine
EN300-6749857-0.25g
2-(6-iodo-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol
2287330-69-0 95.0%
0.25g
$774.0 2025-03-13
Enamine
EN300-6749857-0.5g
2-(6-iodo-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol
2287330-69-0 95.0%
0.5g
$809.0 2025-03-13
Enamine
EN300-6749857-1.0g
2-(6-iodo-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol
2287330-69-0 95.0%
1.0g
$842.0 2025-03-13
Enamine
EN300-6749857-0.1g
2-(6-iodo-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol
2287330-69-0 95.0%
0.1g
$741.0 2025-03-13

Additional information on 2-(6-iodo-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol

Research Brief on 2-(6-iodo-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol (CAS: 2287330-69-0)

The compound 2-(6-iodo-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol (CAS: 2287330-69-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.

Recent studies have highlighted the role of 2-(6-iodo-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol as a versatile intermediate in the synthesis of benzotriazole derivatives, which are known for their broad-spectrum biological activities. The presence of the iodine substituent at the 6-position of the benzotriazole ring enhances its reactivity, making it a valuable scaffold for further chemical modifications. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the structural integrity and purity of this compound.

In vitro studies have demonstrated that 2-(6-iodo-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol exhibits promising inhibitory effects against specific enzymatic targets, such as kinases and proteases, which are implicated in various pathological conditions. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound showed moderate activity against a panel of cancer-related kinases, suggesting its potential as a lead compound for anticancer drug development.

Further investigations into the pharmacokinetic properties of 2-(6-iodo-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol have revealed its favorable metabolic stability and moderate bioavailability in preclinical models. These findings underscore the compound's suitability for further optimization and in vivo testing. However, challenges such as solubility and off-target effects remain to be addressed in subsequent studies.

In conclusion, 2-(6-iodo-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol represents a promising candidate for the development of novel therapeutic agents. Its unique chemical structure and biological activity profile warrant continued exploration, particularly in the context of targeted drug design and combinatorial chemistry. Future research should focus on elucidating its mechanism of action and optimizing its pharmacological properties to enhance its therapeutic potential.

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